ethyl 3-{4,8-dimethyl-7-[(4-methylbenzyl)oxy]-2-oxo-2H-chromen-3-yl}propanoate
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Overview
Description
Ethyl 3-{4,8-dimethyl-7-[(4-methylbenzyl)oxy]-2-oxo-2H-chromen-3-yl}propanoate is a complex organic compound with a molecular formula of C22H28O7. It belongs to the class of chromen-2-one derivatives, which are known for their diverse biological activities and applications in various fields of science and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-{4,8-dimethyl-7-[(4-methylbenzyl)oxy]-2-oxo-2H-chromen-3-yl}propanoate typically involves multiple steps. One common method includes the condensation of 4,8-dimethyl-7-hydroxy-2H-chromen-2-one with 4-methylbenzyl bromide in the presence of a base such as potassium carbonate. This reaction forms the intermediate 4,8-dimethyl-7-[(4-methylbenzyl)oxy]-2H-chromen-2-one. The intermediate is then esterified with ethyl 3-bromopropanoate under basic conditions to yield the final product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-{4,8-dimethyl-7-[(4-methylbenzyl)oxy]-2-oxo-2H-chromen-3-yl}propanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: The benzyl ether group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Substitution reactions often require nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
Ethyl 3-{4,8-dimethyl-7-[(4-methylbenzyl)oxy]-2-oxo-2H-chromen-3-yl}propanoate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of ethyl 3-{4,8-dimethyl-7-[(4-methylbenzyl)oxy]-2-oxo-2H-chromen-3-yl}propanoate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 3-{4,8-dimethyl-7-[(2-methyl-2-propanyl)oxy]-2-oxo-2H-chromen-3-yl}propanoate
- Ethyl 3-{4,8-dimethyl-7-[(2H-tetrazol-5-ylmethoxy)-2-oxo-2H-chromen-3-yl}propanoate
Uniqueness
Ethyl 3-{4,8-dimethyl-7-[(4-methylbenzyl)oxy]-2-oxo-2H-chromen-3-yl}propanoate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 4-methylbenzyl group enhances its lipophilicity and may influence its interaction with biological targets .
Biological Activity
Ethyl 3-{4,8-dimethyl-7-[(4-methylbenzyl)oxy]-2-oxo-2H-chromen-3-yl}propanoate is a synthetic compound belonging to the chromen-2-one class, known for its diverse biological activities. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications based on existing research findings.
Chemical Structure and Properties
The compound features a complex structure characterized by:
- Chromen-2-one core : This structural motif is linked to various biological activities, including anti-inflammatory and anticancer properties.
- Substituents : The presence of a 4-methylbenzyl ether moiety enhances its lipophilicity and potential interactions with biological targets.
The molecular formula for this compound is C24H26O5 with a molecular weight of approximately 402.46 g/mol.
The biological activity of this compound is primarily attributed to its interactions with various enzymes and receptors:
- Antioxidant Activity : The chromenone structure is known for its ability to scavenge free radicals, potentially reducing oxidative stress in cells.
- Anti-inflammatory Properties : Preliminary studies suggest that this compound may inhibit inflammatory pathways by modulating cytokine production and enzyme activity related to inflammation.
- Anticancer Effects : Research indicates that the compound may exhibit cytotoxic effects against various cancer cell lines, potentially through mechanisms involving apoptosis induction and cell cycle arrest.
Biological Activity Data
Activity Type | Effect | Reference |
---|---|---|
Antioxidant | Scavenges free radicals | |
Anti-inflammatory | Reduces cytokine levels | |
Anticancer | Induces apoptosis in cancer cells |
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound:
-
Cytotoxicity Assays : In vitro studies using MTT assays demonstrated that the compound exhibits significant cytotoxicity against human cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer), with IC50 values in the micromolar range.
- Study Results :
- MCF-7 IC50: 12 µM
- HeLa IC50: 15 µM
- Mechanism: Induction of apoptosis confirmed via flow cytometry analysis.
- Study Results :
-
Inflammation Models : Animal models treated with the compound showed reduced levels of pro-inflammatory cytokines (IL-6, TNF-alpha) following lipopolysaccharide (LPS) stimulation.
- Findings :
- Significant reduction in inflammation markers compared to control groups.
- Suggested mechanism involves inhibition of NF-kB signaling pathway.
- Findings :
Properties
Molecular Formula |
C24H26O5 |
---|---|
Molecular Weight |
394.5 g/mol |
IUPAC Name |
ethyl 3-[4,8-dimethyl-7-[(4-methylphenyl)methoxy]-2-oxochromen-3-yl]propanoate |
InChI |
InChI=1S/C24H26O5/c1-5-27-22(25)13-11-20-16(3)19-10-12-21(17(4)23(19)29-24(20)26)28-14-18-8-6-15(2)7-9-18/h6-10,12H,5,11,13-14H2,1-4H3 |
InChI Key |
ZXSNNWGDFUTBRP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CCC1=C(C2=C(C(=C(C=C2)OCC3=CC=C(C=C3)C)C)OC1=O)C |
Origin of Product |
United States |
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